cis-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid

Description

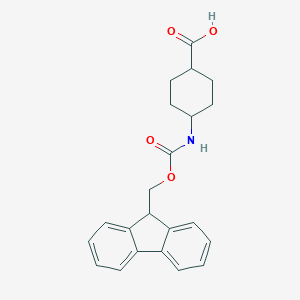

Chemical Name: cis-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid CAS No.: 147900-45-6 Molecular Formula: C₂₂H₂₃NO₄ Molecular Weight: 365.42 g/mol Synonyms: FMOC-1,4-CIS-ACHC-OH Structure: Features a cyclohexane ring with a cis-configuration, where the Fmoc (9-fluorenylmethoxycarbonyl) protecting group is attached to the amino group at the 4-position, and a carboxylic acid group is present at the same carbon .

This compound is widely used in solid-phase peptide synthesis (SPPS) to introduce conformational constraints, enhancing peptide stability and bioavailability. Its rigid cyclohexane backbone restricts rotational freedom, making it valuable in designing peptide mimetics and drug candidates.

Propriétés

IUPAC Name |

4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c24-21(25)14-9-11-15(12-10-14)23-22(26)27-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,14-15,20H,9-13H2,(H,23,26)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIZQTCLNVHZQOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147900-45-6, 583870-83-1 | |

| Record name | (1s,4s)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Activité Biologique

Cis-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid, commonly referred to as Fmoc-cyclohexanecarboxylic acid, is a synthetic compound widely utilized in organic synthesis, particularly in peptide chemistry. Its primary function is as a protecting group for amines during peptide synthesis, facilitating the selective assembly of complex peptides. This article delves into the biological activity associated with this compound, including its mechanisms of action, applications in research, and comparative analysis with similar compounds.

- Molecular Formula : C22H23NO4

- Molecular Weight : 365.4 g/mol

- CAS Number : 954147-35-4

- Structure : The compound features a fluorenylmethoxycarbonyl (Fmoc) group attached to a cyclohexanecarboxylic acid backbone.

The mechanism of action for cis-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid centers around its role in peptide synthesis:

- Protection of Amines : The Fmoc group protects the amino group of an amino acid, preventing it from participating in side reactions during peptide coupling.

- Selective Coupling : After the desired peptide chain is formed, the Fmoc group can be removed under mild basic conditions, allowing for the finalization of the peptide structure without damaging sensitive functional groups.

- Biochemical Pathways : The primary biochemical pathway affected by this compound is the synthesis of peptides, which can have various biological functions including enzymatic activity and receptor binding.

Peptide Synthesis

Cis-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid is crucial in synthesizing biologically active peptides. These peptides are often used in drug development and therapeutic applications due to their specificity and efficacy in targeting biological pathways.

Material Science

Research indicates that peptides synthesized using this compound can self-assemble into nanostructures with unique properties such as increased mechanical strength and novel electronic characteristics. This makes it valuable in developing advanced materials for various applications including drug delivery systems and biomaterials.

Analytical Chemistry

In analytical chemistry, derivatives formed from this compound exhibit fluorescence, enhancing the detection and quantification of various analytes. This application is particularly beneficial for compounds that are otherwise UV-inactive, facilitating more accurate measurements.

Case Studies

- Peptide Therapeutics : Studies have shown that peptides synthesized with Fmoc-cyclohexanecarboxylic acid demonstrate improved therapeutic profiles in treating conditions such as cancer and metabolic disorders due to their targeted action on specific receptors.

- Cosmetic Applications : Research has indicated that peptides derived from this compound can improve skin texture and reduce signs of aging, highlighting its utility in cosmetic formulations.

Comparative Analysis

The following table compares cis-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid with similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Fmoc-Amino Acid | C23H25NO4 | Similar Fmoc protection; widely used in peptide synthesis. |

| Boc-Amino Acid | C22H29NO4 | Uses tert-butyloxycarbonyl group; less stable under certain conditions. |

| 4-Aminocyclohexanecarboxylic Acid | C12H21NO2 | More reactive due to free amine; simpler organic syntheses. |

Cis-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid stands out due to its unique combination of cyclic and aromatic features, making it particularly effective for complex peptide syntheses where selective protection is essential.

Comparaison Avec Des Composés Similaires

Fmoc-cis-4-aminocyclohexane acetic acid

CAS No.: 1217675-84-7 Molecular Formula: C₂₃H₂₅NO₄ Molecular Weight: 379.45 g/mol Key Differences:

- Replaces the carboxylic acid group at the cyclohexane 4-position with an acetic acid side chain.

- The extended acetic acid moiety increases hydrophilicity compared to the parent compound.

- Applications: Used in peptide backbone modifications to improve solubility while retaining conformational rigidity .

cis-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid

CAS No.: 194471-85-7 Molecular Formula: C₂₂H₂₃NO₄ Molecular Weight: 365.42 g/mol Key Differences:

4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)tetrahydro-2H-pyran-4-carboxylic Acid

CAS No.: 285996-72-7 Molecular Formula: C₂₁H₂₁NO₅ Molecular Weight: 367.40 g/mol Key Differences:

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oxetane-3-carboxylic Acid

CAS No.: 1380327-56-9 Molecular Formula: C₁₉H₁₇NO₅ Molecular Weight: 339.34 g/mol Key Differences:

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methylhexanoic Acid

CAS No.: 270062-91-4 Molecular Formula: C₂₃H₂₇NO₄ Molecular Weight: 393.47 g/mol Key Differences:

- Linear alkyl chain replaces the cyclohexane ring.

- Increased flexibility and hydrophobicity, suitable for lipidated peptide designs.

- Applications: Used in fatty acid-modified peptides and membrane protein studies .

Comparative Data Table

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature | Applications |

|---|---|---|---|---|---|

| cis-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid | 147900-45-6 | C₂₂H₂₃NO₄ | 365.42 | Cis-4-cyclohexane, carboxylic acid | Conformationally constrained peptides |

| Fmoc-cis-4-aminocyclohexane acetic acid | 1217675-84-7 | C₂₃H₂₅NO₄ | 379.45 | Cis-4-cyclohexane, acetic acid side chain | Solubility-enhanced peptide backbones |

| cis-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid | 194471-85-7 | C₂₂H₂₃NO₄ | 365.42 | Cis-2-cyclohexane, carboxylic acid | β-Turn mimics, asymmetric synthesis |

| 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)tetrahydro-2H-pyran-4-carboxylic Acid | 285996-72-7 | C₂₁H₂₁NO₅ | 367.40 | Tetrahydropyran ring, carboxylic acid | Glycopeptide analogues |

| 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oxetane-3-carboxylic Acid | 1380327-56-9 | C₁₉H₁₇NO₅ | 339.34 | Oxetane ring, carboxylic acid | Reactive intermediates, photoresists |

| (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methylhexanoic Acid | 270062-91-4 | C₂₃H₂₇NO₄ | 393.47 | Linear alkyl chain, methyl branch | Lipidated peptides, membrane studies |

Key Research Findings

- Stereochemical Impact : The cis-configuration in cyclohexane derivatives (e.g., 4- vs. 2-position) significantly alters peptide secondary structure. For example, cis-4 derivatives stabilize α-helical conformations, while cis-2 analogues promote β-sheet formation .

- Safety Profiles : Oxetane-containing derivatives exhibit higher acute toxicity (oral LD₅₀ < 300 mg/kg) compared to cyclohexane-based compounds, necessitating rigorous safety protocols .

- Solubility Trends : Tetrahydropyran and acetic acid-modified compounds show improved aqueous solubility (>10 mg/mL) compared to parent cyclohexanecarboxylic acid derivatives (<5 mg/mL) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.